![molecular formula C32H25BrF39NO3 B12852399 Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta](/img/structure/B12852399.png)
Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is notable for its unique chemical properties, which are influenced by the presence of multiple fluorine atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta typically involves the reaction of a tin precursor with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups. The reaction is carried out under controlled conditions to ensure the proper attachment of the fluorinated chains to the tin atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Análisis De Reacciones Químicas
Types of Reactions
Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The tin center can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new tin compounds with different functional groups, while redox reactions can result in changes to the oxidation state of the tin center .
Aplicaciones Científicas De Investigación
Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialized coatings and materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta involves its interaction with molecular targets through its fluorinated alkyl chains and tin center. These interactions can influence various pathways, depending on the specific application. For example, in catalysis, the tin center may facilitate certain chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide
- Trimethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane
- 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-十七氟癸基三甲氧基硅烷
Uniqueness
Bromo[Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)]Sta is unique due to its specific combination of a tin center with highly fluorinated alkyl chains and a bromine atom. This combination imparts distinct chemical properties, such as high stability and reactivity, making it valuable for various applications .
Propiedades
Fórmula molecular |
C32H25BrF39NO3 |
|---|---|
Peso molecular |
1292.4 g/mol |
Nombre IUPAC |
(3S,4R)-4-[bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)amino]-5-bromo-8,8,9,9,10,10,11,11,12,12,13,13,13-tridecafluoro-3-hydroxy-5-propan-2-yltridecanoic acid |
InChI |
InChI=1S/C32H25BrF39NO3/c1-10(2)14(33,3-4-15(34,35)18(40,41)21(46,47)24(52,53)27(58,59)30(64,65)66)13(11(74)9-12(75)76)73(7-5-16(36,37)19(42,43)22(48,49)25(54,55)28(60,61)31(67,68)69)8-6-17(38,39)20(44,45)23(50,51)26(56,57)29(62,63)32(70,71)72/h10-11,13,74H,3-9H2,1-2H3,(H,75,76)/t11-,13+,14?/m0/s1 |
Clave InChI |
JPUQSVSVYGHXOU-MKDGSZCOSA-N |
SMILES isomérico |
CC(C)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)([C@@H]([C@H](CC(=O)O)O)N(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
SMILES canónico |
CC(C)C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(CC(=O)O)O)N(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


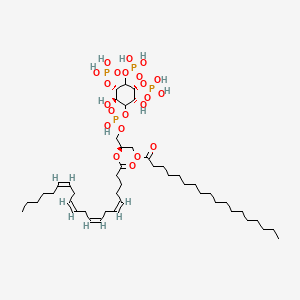
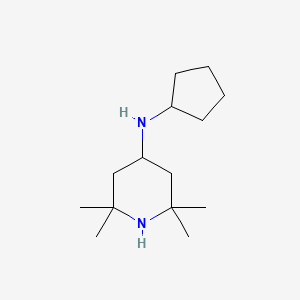
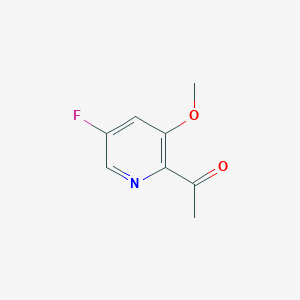
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)
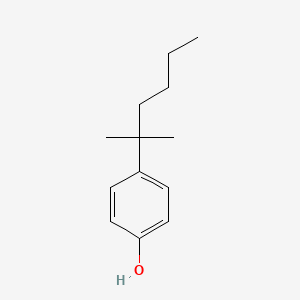
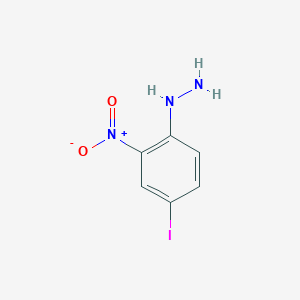


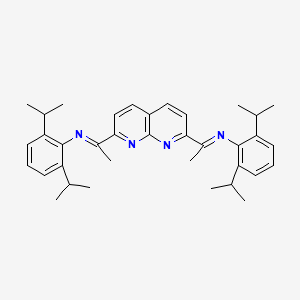
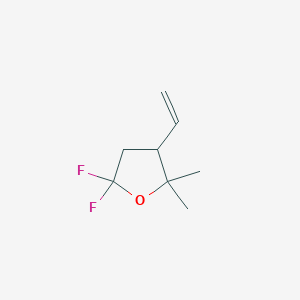
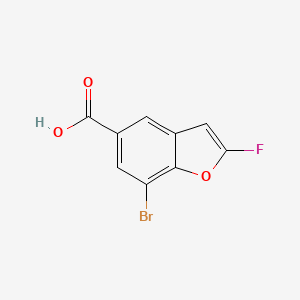
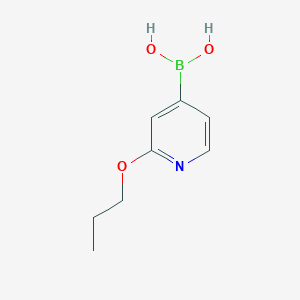
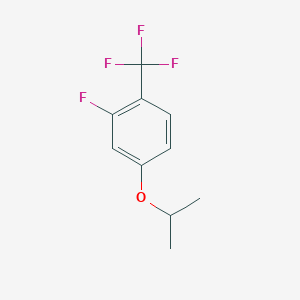
![3-(Methoxymethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B12852397.png)
